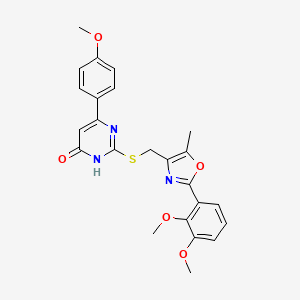

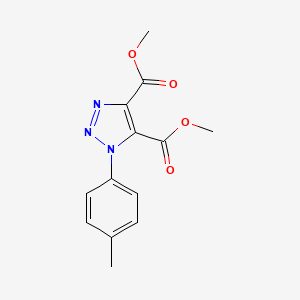

dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms . The presence of the dimethyl dicarboxylate group suggests that it might have interesting reactivity and could potentially be used in various chemical reactions.

Chemical Reactions Analysis

The 1,2,3-triazole ring is aromatic and thus relatively stable, but can participate in various reactions under certain conditions . The dimethyl dicarboxylate group could potentially undergo reactions with nucleophiles.Aplicaciones Científicas De Investigación

Overview of Triazole Derivatives

Triazole derivatives, including dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, are an essential class of heterocyclic compounds. They have attracted significant interest due to their broad range of biological activities. Research has extensively studied the synthesis of triazole derivatives and evaluated their potential in various biological targets. Triazole compounds have been pivotal in the development of new drugs and have been utilized in medicines due to their diverse biological activities. The continuous research into the synthesis and biological evaluation of these compounds showcases their significance in scientific research and pharmaceutical development (Ferreira et al., 2013).

Synthetic Routes and Biological Significance

The synthesis of 1,2,3-triazoles, including this compound, is a focal point of research due to the compound's significant dipole moment and its capacity to engage in hydrogen bonding and dipole-dipole interactions with biological targets. The azide-alkyne cycloaddition, known as a click reaction, has been instrumental in the synthesis of 1,4-disubstituted 1,2,3-triazoles. This method offers a pathway to construct both simple and complex molecules from a variety of starting materials, highlighting the synthetic versatility and the broad spectrum of biological activities associated with 1,2,3-triazoles (Kaushik et al., 2019).

Biological Features and Industrial Applications

The compounds of the 1,2,4-triazole class, including derivatives of this compound, have demonstrated significant biological activities. These include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The high rate of biological activity observed in these compounds underlines their potential in addressing a wide range of medical and industrial applications. The continuous exploration and synthesis of these compounds provide promising directions in the field of drug discovery and industrial applications (Ohloblina, 2022).

Eco-friendly Synthesis and Corrosion Inhibition

Advances in the eco-friendly synthesis of triazoles, including this compound, have been noteworthy. These methodologies not only offer advantages in the synthesis, such as shorter reaction times and higher yields but also align with principles of green chemistry and sustainability. Additionally, 1,2,3-triazole derivatives have demonstrated their utility as corrosion inhibitors for various metals and alloys, showcasing their potential in industrial applications (de Souza et al., 2019), (Hrimla et al., 2021).

Propiedades

IUPAC Name |

dimethyl 1-(4-methylphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-8-4-6-9(7-5-8)16-11(13(18)20-3)10(14-15-16)12(17)19-2/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILJLIYKAMMNLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)

![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)

![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)

![2-[2-(Methylamino)acetamido]benzoic acid hydrochloride](/img/structure/B2408036.png)

![2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2408039.png)

![5-Oxaspiro[3.5]nonan-9-one](/img/structure/B2408043.png)

![N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2408044.png)